molecular formula C44H66N2O12 B130073 (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one CAS No. 152271-10-8

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one

Cat. No. B130073
CAS RN: 152271-10-8
M. Wt: 815 g/mol
InChI Key: NNIKQPLCHLDRID-UHFFFAOYSA-N
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Description

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one involves the inhibition of various enzymes and pathways that are involved in inflammation, tumor growth, and microbial infections. It has been found to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of tumor cells. Additionally, it has been found to have anti-microbial properties, inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential use in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one. These include further investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease, as well as its potential use in the treatment of various inflammatory and tumor-related diseases. Additionally, further studies are needed to determine its safety and efficacy, as well as its potential for use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one involves the reaction of 4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenylpropan-1-one with maleic anhydride in the presence of a catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

152271-10-8

Product Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one

Molecular Formula

C44H66N2O12

Molecular Weight

815 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one

InChI

InChI=1S/2C20H31NO4.C4H4O4/c2*1-3-11-24-14-17-12-16(19(23)4-2)7-8-20(17)25-15-18(22)13-21-9-5-6-10-21;5-3(6)1-2-4(7)8/h2*7-8,12,18,22H,3-6,9-11,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

NNIKQPLCHLDRID-UHFFFAOYSA-N

Isomeric SMILES

CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O

SMILES

CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O

synonyms

1-Propanone, 1-(4-(2-hydroxy-3-(1-pyrrolidinyl)propoxy)-3-(propoxymeth yl)phenyl)-, (E)-2-butenedioate (2:1) (salt)

Origin of Product

United States

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